![molecular formula C16H16O2 B3934104 7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B3934104.png)
7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid
Overview
Description
7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid is a compound that has gained significant attention in scientific research due to its potential pharmacological applications. It is a bicyclic compound that contains a carboxylic acid group and a phenylethynyl group attached to the same carbon atom. This compound is also referred to as PEHCA or Bicuculline.
Scientific Research Applications
7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid has been extensively studied for its pharmacological properties. It is a potent antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. This compound has been used in scientific research to study the role of GABA-A receptors in various physiological and pathological conditions such as epilepsy, anxiety, and alcoholism.
Mechanism of Action
The mechanism of action of 7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid is through its binding to the GABA-A receptor. This compound binds to the receptor at a specific site that is different from the site where GABA binds. This results in the inhibition of GABA-mediated neurotransmission, leading to an increase in neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid are primarily related to its interaction with the GABA-A receptor. This compound has been shown to induce seizures in animal models, which is consistent with its antagonistic effect on the GABA-A receptor. Additionally, this compound has been shown to have anxiogenic and convulsant effects, further highlighting its role in modulating GABAergic neurotransmission.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid in lab experiments is its potent and selective antagonistic effect on the GABA-A receptor. This allows for precise modulation of GABAergic neurotransmission, which is important for studying various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid. One potential area of research is the development of novel compounds that can modulate GABAergic neurotransmission with greater selectivity and potency. Additionally, this compound can be used to study the role of GABA-A receptors in various neurological and psychiatric disorders, such as schizophrenia and depression. Finally, this compound can be used in the development of new drugs for the treatment of these disorders.
properties
IUPAC Name |
7-(2-phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-15(18)16(13-8-4-5-9-14(13)16)11-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBYMOPPZJULCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2(C#CC3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6449876 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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